
BMSpep-57
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BMSpep-57 is a potent and competitive macrocyclic peptide inhibitor of the interaction between programmed cell death protein 1 (PD-1) and programmed cell death ligand 1 (PD-L1). This interaction plays a critical role in regulating T cell exhaustion and immune tolerance within the tumor microenvironment. By inhibiting this interaction, this compound has shown promise in tumor immunotherapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: BMSpep-57 is synthesized as a 15-amino acid-containing cyclic peptide. The synthesis involves the formation of a sulfide bridge between mercaptoacetic acid and cysteine residues. The sequence of the peptide is {mercaptoacetic acid}-Phe-Ala-Asn-Pro-His-Leu-Ser-Trp-Ser-Trp-{norleucine}-{norleucine}-Arg-Cys-Gly .
Industrial Production Methods: The industrial production of this compound involves custom peptide synthesis techniques. These techniques ensure high purity and yield of the peptide, which is crucial for its effectiveness as an inhibitor .
Análisis De Reacciones Químicas
Types of Reactions: BMSpep-57 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. It binds to PD-L1 with high affinity, inhibiting the PD-1/PD-L1 interaction .
Common Reagents and Conditions: The binding interaction of this compound with PD-L1 is characterized using techniques such as microscale thermophoresis (MST) and surface plasmon resonance (SPR). These techniques measure the dissociation constant (Kd) values, which are 19 nM and 19.88 nM, respectively .
Major Products Formed: The major product formed from the interaction of this compound with PD-L1 is the inhibition of the PD-1/PD-L1 binding, leading to increased production of interleukin-2 (IL-2) in peripheral blood mononuclear cells (PBMCs) .
Aplicaciones Científicas De Investigación
BMSpep-57 has several scientific research applications, particularly in the fields of immunology and oncology. It is used to study the PD-1/PD-L1 pathway and its role in immune tolerance and tumor immune escape. By inhibiting this pathway, this compound helps in understanding the mechanisms of T cell exhaustion and the potential for tumor immunotherapy .
In addition to its use in cancer research, this compound is also employed in studies related to autoimmune diseases and chronic infections, where the PD-1/PD-L1 pathway plays a significant role .
Mecanismo De Acción
BMSpep-57 exerts its effects by competitively inhibiting the interaction between PD-1 and PD-L1. PD-1 is a cell surface receptor expressed on tumor-specific T cells, while PD-L1 is a transmembrane protein expressed on both hematopoietic and nonhematopoietic cells. By binding to PD-L1, this compound prevents the engagement of PD-1, thereby blocking the inhibitory signal that leads to T cell exhaustion. This results in the activation and proliferation of T cells, enhancing the immune response against tumor cells .
Comparación Con Compuestos Similares
BMSpep-57 is unique among PD-1/PD-L1 inhibitors due to its macrocyclic peptide structure and high binding affinity. Similar compounds include BMSpep-77, BMSpep-99, BMS-986189, and C8, all of which also inhibit the PD-1/PD-L1 interaction . this compound stands out for its potent inhibition and ability to induce high levels of IL-2 production in PBMCs .
Propiedades
Fórmula molecular |
C89H126N24O19S |
|---|---|
Peso molecular |
1868.2 g/mol |
Nombre IUPAC |
(3S,6S,9S,15R,18S,21S,24S,27S,30S,33S,36S,39S,42S,45S)-N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30,36-bis(hydroxymethyl)-42-(1H-imidazol-5-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25-tetramethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide |
InChI |
InChI=1S/C89H126N24O19S/c1-9-11-29-69-83(127)101-59(28-20-32-95-89(92)93)77(121)109-68(76(120)98-43-73(91)117)46-133-47-74(118)100-63(35-51-22-14-13-15-23-51)85(129)110(6)50(5)75(119)105-65(39-72(90)116)87(131)113-33-21-31-70(113)84(128)104-62(38-54-42-94-48-99-54)80(124)102-60(34-49(3)4)78(122)107-66(44-114)81(125)103-61(36-52-40-96-57-26-18-16-24-55(52)57)79(123)108-67(45-115)82(126)106-64(37-53-41-97-58-27-19-17-25-56(53)58)86(130)112(8)71(30-12-10-2)88(132)111(69)7/h13-19,22-27,40-42,48-50,59-71,96-97,114-115H,9-12,20-21,28-39,43-47H2,1-8H3,(H2,90,116)(H2,91,117)(H,94,99)(H,98,120)(H,100,118)(H,101,127)(H,102,124)(H,103,125)(H,104,128)(H,105,119)(H,106,126)(H,107,122)(H,108,123)(H,109,121)(H4,92,93,95)/t50-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-/m0/s1 |
Clave InChI |
CQENCADPYMYPOU-BYUPMXPTSA-N |
SMILES isomérico |
CCCC[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSCC(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N1C)CCCC)C)CC3=CNC4=CC=CC=C43)CO)CC5=CNC6=CC=CC=C65)CO)CC(C)C)CC7=CN=CN7)CC(=O)N)C)C)CC8=CC=CC=C8)C(=O)NCC(=O)N)CCCNC(=N)N |
SMILES canónico |
CCCCC1C(=O)NC(C(=O)NC(CSCC(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N1C)CCCC)C)CC3=CNC4=CC=CC=C43)CO)CC5=CNC6=CC=CC=C65)CO)CC(C)C)CC7=CN=CN7)CC(=O)N)C)C)CC8=CC=CC=C8)C(=O)NCC(=O)N)CCCNC(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


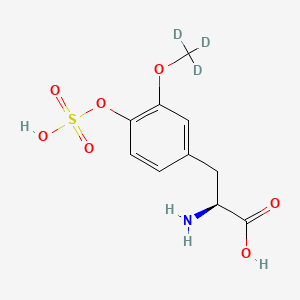
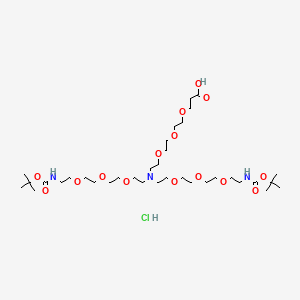


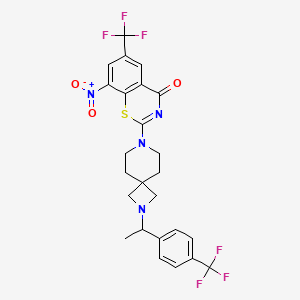
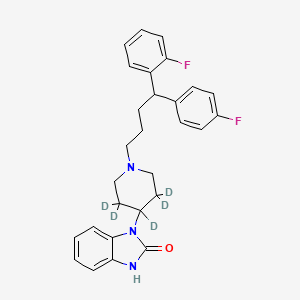

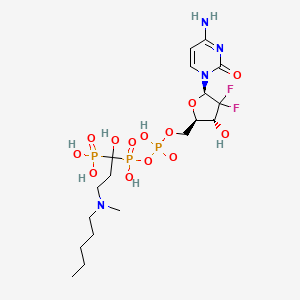
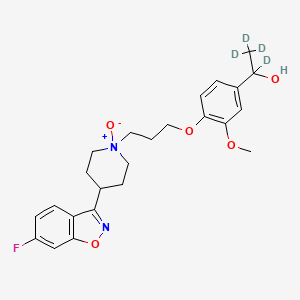
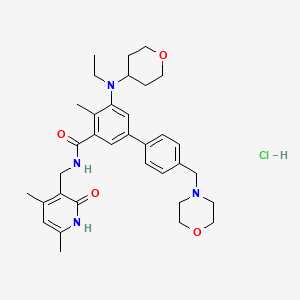
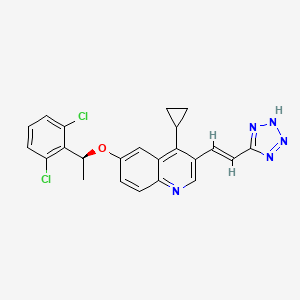
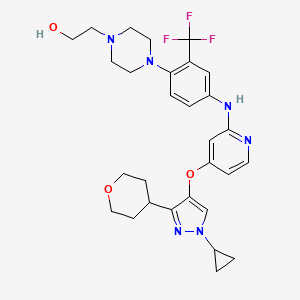
![[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate](/img/structure/B12415012.png)

